Mepazine hydrochloride
CAS No.: 2975-36-2
Cat. No.: VC0006193
Molecular Formula: C19H23ClN2S
Molecular Weight: 346.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2975-36-2 |
---|---|
Molecular Formula | C19H23ClN2S |
Molecular Weight | 346.9 g/mol |
IUPAC Name | 10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride |
Standard InChI | InChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H |
Standard InChI Key | RLCFKYRNUBRPIK-UHFFFAOYSA-N |
SMILES | CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Canonical SMILES | CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Chemical Identity and Structural Properties
Mepazine hydrochloride (CAS 2975-36-2) is chemically defined as 10-(((3S)-1-methyl-3-piperidinyl)methyl)-10H-phenothiazine hydrochloride. The compound crystallizes as a hygroscopic powder with solubility profiles enabling both aqueous (2.22 mg/mL in water at 60°C) and organic (50 mg/mL in DMSO) formulations . X-ray diffraction studies reveal a tricyclic phenothiazine core substituted with a methylpiperidinyl moiety, which confers stereospecific binding to the MALT1 paracaspase domain .
Enantiomeric Differentiation
The (S)-enantiomer (PubChem CID 76965679) demonstrates 10-fold greater MALT1 inhibitory activity compared to the (R)-form (PubChem CID 76965678), attributed to optimal spatial alignment with the protease's allosteric pocket . This stereochemical preference correlates with improved tumor accumulation, as demonstrated by 3.8-fold higher intratumoral concentrations of (S)-mepazine versus racemic mixtures in murine models .
Table 1: Comparative Physicochemical Properties
Property | (S)-Mepazine HCl | (R)-Mepazine HCl |
---|---|---|
Molecular Formula | C₁₉H₂₃ClN₂S | C₁₉H₂₃ClN₂S |
Exact Mass (Da) | 346.1270 | 346.1270 |
Optical Rotation [α]D²⁵ | +112° (c=1, H₂O) | -109° (c=1, H₂O) |
LogP | 3.1 ± 0.2 | 3.0 ± 0.3 |
pKa | 8.9 (basic) | 8.7 (basic) |
Mechanism of Action and Pharmacodynamics
Mepazine hydrochloride exerts its therapeutic effects through allosteric inhibition of MALT1's paracaspase domain, with IC₅₀ values of 0.83 μM for full-length GSTMALT1 and 0.42 μM for the truncated GSTMALT1(325-760) construct . This inhibition disrupts the CBM (CARD11-BCL10-MALT1) signalosome complex, preventing nuclear factor-κB (NF-κB) activation and subsequent expression of pro-survival cytokines like interleukin-6 and interleukin-10 .
Treg Fragility Induction
In the tumor microenvironment, mepazine hydrochloride induces Treg fragility by blocking MALT1-mediated cleavage of RelB and CYLD . This pharmacological reprogramming reduces FoxP3 stability by 67% while increasing interferon-γ (IFNγ) production 4.2-fold in tumor-infiltrating Tregs, effectively converting them into pro-inflammatory effector cells . Crucially, systemic Treg populations remain unaffected at therapeutic doses (50 mg/kg/day), minimizing autoimmune risks .
Preclinical Efficacy and Combination Therapy
Murine studies using the MC38 colorectal adenocarcinoma model demonstrated 58% tumor growth inhibition with (S)-mepazine monotherapy (100 mg/kg oral) . When combined with anti-PD-1 immunotherapy, complete tumor regression occurred in 33% of subjects versus 8% with anti-PD-1 alone . Pharmacokinetic analyses revealed tumor-to-plasma ratios exceeding 15:1, achieving intratumoral concentrations (12.4 μM) sufficient for >90% MALT1 target engagement .
ABC-DLBCL Selectivity
In activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) models, mepazine hydrochloride induced 78% apoptosis at 5 μM through dual mechanisms:
-
BCL10 Stabilization: Prolonged BCL10 half-life from 2.1 to 8.7 hours, leading to lethal endoplasmic reticulum stress
-
FLIP-L Downregulation: 92% reduction in FLICE inhibitory protein long isoform expression, sensitizing cells to death receptor signaling
Clinical Development and Formulation Challenges
The hygroscopic nature of mepazine hydrochloride necessitated development of alternative salt forms. The succinate derivative (MPT-0118) shows improved stability with 98.4% purity retention after 6 months at -20°C versus 86.2% for the HCl salt . Phase I trial designs propose intermittent dosing (3 days on/4 days off) to mitigate potential CYP3A4 induction observed in primate models .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume